CID 131842836

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

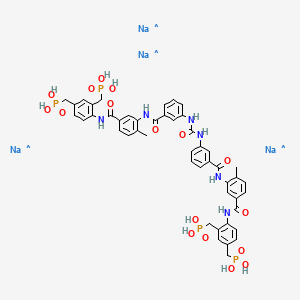

Compound “CID 131842836” is a chemical entity registered in the PubChem database It is known for its unique molecular structure and properties, which make it a subject of interest in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131842836” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis begins with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. Each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize yield and minimize impurities. Industrial production also incorporates purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards.

Analyse Des Réactions Chimiques

Substitution Reactions

The compound undergoes substitution reactions involving nucleophilic or electrophilic displacement. For instance, in studies on pyrrolo[2,3-d]pyrimidine derivatives, α-bromomethylketones (e.g., 21 ) react with pyrimidine precursors (e.g., 22 ) under basic conditions to form tricyclic products. This process involves nucleophilic attack on the α-bromomethyl group, leading to cyclized structures like 23 (44% yield) and minor byproducts 24 and 25 .

Condensation Reactions

Multicomponent reactions involving aromatic aldehydes, ethyl cyanoacetate, and piperidine as a catalyst have been employed. For example, the synthesis of anticancer agents utilizes these reagents under reflux or room temperature conditions, yielding bioactive scaffolds with varying IC₅₀ values. Piperidine catalysis enhances reaction efficiency, improving yields compared to NaOH-mediated systems .

Functional Group Modifications

Structural modifications, such as replacing spirolactam groups with carbamates or imidazolidinones, are critical for optimizing pharmacokinetic properties. For CDK8 inhibitors, substituting the lactam oxygen with a carbamate NH group improves metabolic stability while maintaining hydrogen bonding interactions with targets like Asp173 and Lys52 .

Reagents and Reaction Conditions

| Reaction Type | Key Reagents | Conditions | Yield/Outcome |

|---|---|---|---|

| Substitution | α-bromomethylketones (e.g., 21 ) | Basic conditions (e.g., NaOH) | Major product 23 (44% yield) |

| Condensation | Piperidine, ethyl cyanoacetate | Refluxing ethanol or room temp | Moderate to high yields |

| Functional Group Mod. | Carbamates, imidazolidinones | Anhydrous conditions, catalysts | Improved metabolic stability |

Reaction-Specific Products

-

Substitution : Tricyclic pyrrolo[2,3-d]pyrimidin-4-ones (e.g., 23 ) with antiangiogenic activity .

-

Condensation : Anticancer scaffolds (e.g., compounds 42 , 43 ) with IC₅₀ values in micromolar ranges for cell lines like DLD-1 and MDA-MB-231 .

-

Functional Group Mod. : CDK8/19 inhibitors (e.g., 109 ) with optimized pharmacokinetics for cancer therapy .

Mechanistic Insights

The compound’s reactivity is influenced by its ability to form hydrogen bonds (e.g., NH groups interacting with backbone carbonyls in VEGFR-2) and hydrophobic interactions with protein residues (e.g., Val897, Cys1043) . Metabolic studies reveal that substituent placement (e.g., methyl groups) can block oxidative pathways, enhancing stability .

Research Findings and Implications

-

Synthetic Flexibility : The use of multicomponent reactions and catalytic systems (e.g., piperidine) accelerates drug discovery, enabling rapid synthesis of bioactive molecules .

-

Target Engagement : Structural modifications (e.g., carbamate NH groups) enhance binding affinity to kinases like CDK8, crucial for oncology applications .

-

Yield Optimization : Reaction parameters (e.g., solvent choice, catalyst type) significantly impact product distribution, as seen in the formation of 23 , 24 , and 25 .

Applications De Recherche Scientifique

Compound “CID 131842836” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme activity, protein interactions, and cellular processes.

Medicine: Research on compound “this compound” explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: The compound finds applications in the development of new materials, including polymers, coatings, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of compound “CID 131842836” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis. The exact mechanism depends on the compound’s structure and the biological context in which it is studied.

Comparaison Avec Des Composés Similaires

Compound “CID 131842836” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For example:

Compound A: Shares a similar core structure but differs in the presence of additional functional groups, leading to distinct reactivity and applications.

Compound B: Has a comparable molecular weight and solubility profile but exhibits different biological activity due to variations in its chemical structure.

Compound C: Possesses similar physical properties but is used in different industrial applications due to its unique chemical behavior.

By comparing these compounds, researchers can identify the specific attributes that make compound “this compound” valuable for particular scientific and industrial purposes.

Propriétés

Formule moléculaire |

C47H48N6Na4O17P4 |

|---|---|

Poids moléculaire |

1184.8 g/mol |

InChI |

InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;; |

Clé InChI |

HLUPMJLBMAPXSC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)O)CP(=O)(O)O)NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)O)CP(=O)(O)O)C.[Na].[Na].[Na].[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.